Cas no 201802-67-7 (4-(Diphenylamino)benzeneboronic acid)

4-(Diphenylamino)benzeneboronic acid is a boronic acid derivative featuring a diphenylamino substituent, which enhances its utility in organic synthesis and materials science. The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecular architectures. Its electron-rich diphenylamino group contributes to unique optoelectronic properties, making it valuable in the development of organic semiconductors and light-emitting materials. The boronic acid moiety provides selective reactivity, facilitating applications in sensor design and pharmaceutical synthesis. This compound exhibits good stability under standard conditions, ensuring reliable performance in both academic and industrial research settings.
4-(Diphenylamino)benzeneboronic acid structure
201802-67-7 structure
Product name:4-(Diphenylamino)benzeneboronic acid
CAS No:201802-67-7
MF:C18H16BNO2
MW:289.136144638062
MDL:MFCD06798117
CID:66626
PubChem ID:24883523

4-(Diphenylamino)benzeneboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Diphenylamino)phenylboronic acid
    • 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride)
    • [4-(N-phenylanilino)phenyl]boronic acid
    • Triphenylamine-4-boronic Acid
    • 4-(Diphenylamino)benzeneboronic acid
    • 4-(N,N-Diphenylamino)-1-phenylboronic acid
    • 4-(N,N-diphenylamino)benzeneboronic acid
    • 4-(N,N-diphenylamino)phenyl boronic acid
    • 4-(N-Diphenylamino)phenylboronic acid
    • AMTB336
    • DPAB-boronic acid
    • Triphenylamine-4-boronic Acid (contains varying amounts of Anhydride)
    • Boronicacid, [4-(diphenylamino)phenyl]- (9CI)
    • [4-(Diphenylamino)phenyl]boronic acid
    • 4-(N,N-Diphenylamino)phenylboronic acid
    • 4-(N,N-Diphenylamino)phenyl boronicacid
    • (4-(diphenylamino)phenyl)boronic acid
    • Boronic acid, B-[4-(diphenylamino)phenyl]-
    • 4-(DIPHENYLAMINO)PHENYLBORONICACID
    • Boronic acid, [4-(diphenylamino)phenyl]-
    • C18H16BNO2
    • 4-Diphenylaminophenylboronic acid
    • TWWQCBRELPOMER-UHFFFAOYSA-
    • 4-硼酸三苯胺
    • AS-2471
    • MFCD06798117
    • CS-W000896
    • AM808112
    • 4-(Diphenylamino)phenylboronic Acid, (contains varying amounts of Anhydride)
    • SY032208
    • 4-(diphenylamino)phenyl boronic acid
    • Z3234806728
    • TWWQCBRELPOMER-UHFFFAOYSA-N
    • 4-(diphenylamino) phenylboronic acid
    • HY-W000896
    • FT-0654681
    • 201802-67-7
    • n,n-diphenylanilin-4-boronic acid
    • AC-30992
    • DTXSID80479033
    • AB29826
    • D3537
    • 4-diphenylaminophenyl boronic acid
    • SCHEMBL23966
    • EN300-7390319
    • 4-Diphenylamino-phenylboronic acid
    • A21352
    • J-513728
    • AKOS015840670
    • MDL: MFCD06798117
    • Inchi: 1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H
    • InChI Key: TWWQCBRELPOMER-UHFFFAOYSA-N
    • SMILES: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]

Computed Properties

  • Exact Mass: 289.127409g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 289.127409g/mol
  • Monoisotopic Mass: 289.127409g/mol
  • Topological Polar Surface Area: 43.7Ų
  • Heavy Atom Count: 22
  • Complexity: 301
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.24
  • Melting Point: 228°C(lit.)
  • Boiling Point: 484.5℃ at 760 mmHg
  • Flash Point: 246.8°C
  • Refractive Index: 1.665
  • PSA: 43.70000
  • LogP: 2.83620

4-(Diphenylamino)benzeneboronic acid Security Information

4-(Diphenylamino)benzeneboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-(Diphenylamino)benzeneboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB252248-25 g
4-(Diphenylamino)phenylboronic acid (contains varying amounts of Anhydride), 97%; .
201802-67-7 97%
25 g
€166.20 2023-07-20
Key Organics Ltd
AS-2471-0.5G
4-Diphenylamino-phenylboronic acid
201802-67-7 >95%
0.5g
£42.00 2025-02-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011062-1g
4-(Diphenylamino)benzeneboronic acid
201802-67-7 98%
1g
¥31 2024-05-25
Key Organics Ltd
AS-2471-25G
4-Diphenylamino-phenylboronic acid
201802-67-7 >95%
25g
£607.00 2025-02-08
eNovation Chemicals LLC
K06805-100g
4-(Diphenylamino)phenylboronic acid
201802-67-7 98%
100g
$800 2024-06-05
eNovation Chemicals LLC
K06805-500g
4-(Diphenylamino)phenylboronic acid
201802-67-7 98%
500g
$2000 2024-06-05
eNovation Chemicals LLC
K06805-1kg
4-(Diphenylamino)phenylboronic acid
201802-67-7 98%
1kg
$3000 2024-06-05
Enamine
EN300-7390319-1.0g
[4-(diphenylamino)phenyl]boronic acid
201802-67-7 95%
1g
$24.0 2023-05-05
Enamine
EN300-7390319-10.0g
[4-(diphenylamino)phenyl]boronic acid
201802-67-7 95%
10g
$68.0 2023-05-05
Apollo Scientific
OR303505-5g
4-Diphenylamino-phenylboronic acid
201802-67-7
5g
£242.00 2023-09-01

4-(Diphenylamino)benzeneboronic acid Production Method

4-(Diphenylamino)benzeneboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:201802-67-7)4-(Diphenylamino)benzeneboronic acid
Order Number:A21352
Stock Status:in Stock/in Stock
Quantity:100g/500g
Purity:99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 04:11
Price ($):166.0/824.0
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:201802-67-7)4-(Diphenylamino)phe
Order Number:1633415
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally

4-(Diphenylamino)benzeneboronic acid Related Literature

Additional information on 4-(Diphenylamino)benzeneboronic acid

Introduction to 4-(Diphenylamino)benzeneboronic Acid (CAS No. 201802-67-7)

4-(Diphenylamino)benzeneboronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative, identified by its Chemical Abstracts Service (CAS) number 201802-67-7, is characterized by its unique structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a diphenylamino group and a boronic acid moiety endows this compound with distinctive reactivity, making it particularly useful in cross-coupling reactions and as a precursor in drug development.

The< strong> diphenylamino substituent in 4-(Diphenylamino)benzeneboronic acid contributes to its molecular stability and influences its electronic properties, which are critical for its role in organic synthesis. Boronic acids, on the other hand, are well-known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for constructing complex molecular architectures.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for pharmaceutical applications. The< strong> 4-(Diphenylamino)benzeneboronic acid has emerged as a promising candidate due to its ability to serve as a building block for the synthesis of inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that interact with enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical trials, highlighting the potential of this compound as a therapeutic agent.

The< strong> benzeneboronic acid core of 4-(Diphenylamino)benzeneboronic acid also plays a crucial role in its interaction with biological targets. The boron atom's electrophilic nature allows it to form stable complexes with nucleophiles, including oxygen and nitrogen-containing biomolecules. This property has been exploited in the design of probes for biochemical assays and imaging techniques. Furthermore, the diphenylamino group enhances solubility and bioavailability, making it an attractive moiety for drug-like compounds.

Advances in computational chemistry have further expanded the applications of 4-(Diphenylamino)benzeneboronic acid. Molecular modeling studies have revealed insights into its binding interactions with protein targets, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental investigations, which have elucidated the mechanistic details of its reactivity in various chemical transformations.

The pharmaceutical industry has taken note of the versatility of 4-(Diphenylamino)benzeneboronic acid, leading to increased interest in its commercial production. Several chemical suppliers now offer high-purity versions of this compound, catering to both academic and industrial research needs. The availability of such materials has facilitated rapid progress in drug discovery programs aimed at addressing unmet medical needs.

Beyond pharmaceuticals, 4-(Diphenylamino)benzeneboronic acid finds applications in materials science, particularly in the development of organic electronic devices. Its ability to participate in cross-coupling reactions enables the synthesis of conjugated polymers with tailored electronic properties. These polymers are used in organic light-emitting diodes (OLEDs), solar cells, and other advanced technological applications.

The environmental impact of using 4-(Diphenylamino)benzeneboronic acid has also been carefully evaluated. Studies have demonstrated its biodegradability under controlled conditions, suggesting that it can be used sustainably without significant environmental harm. This aspect is increasingly important as industries strive to adopt greener synthetic methodologies.

In conclusion, 4-(Diphenylamino)benzeneboronic acid (CAS No. 201802-67-7) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation in both medicine and technology.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:201802-67-7)4-硼酸三苯胺
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Suzhou Senfeida Chemical Co., Ltd
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